molecular formula C9H9NO2S B2902906 methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-03-1

methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B2902906
CAS No.: 478239-03-1
M. Wt: 195.24
InChI Key: AGEYHRRXKZBQTG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thienopyrrole core with a methyl ester at position 5 and a methyl substituent at position 2. Its synthesis, reactivity, and applications in medicinal chemistry (e.g., as a carbonic anhydrase inhibitor precursor) and materials science have been extensively studied . This article compares its structural, synthetic, and functional properties with analogous compounds, including oxazole, furopyrrole, and brominated/alkylated thienopyrrole derivatives.

Properties

IUPAC Name

methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEYHRRXKZBQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478239-03-1
Record name methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with methanol in the presence of a catalyst. One common method involves dissolving 4H-thieno[3,2-b]pyrrole-5-carboxylic acid in anhydrous methanol and cooling the solution to 0°C. Trimethylsilyldiazomethane is then added in portions, resulting in the formation of the methyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Aluminum chloride or tin tetrachloride as catalysts.

    Alkylation: Sodium hydride in THF as the base and solvent.

Major Products Formed

    Acylation: Regioselectively acylated thienopyrrole derivatives.

    Alkylation: N-substituted thienopyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has shown promise in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its thieno[3,2-b]pyrrole core is of particular interest for designing compounds with potential anti-cancer and anti-inflammatory activities. Research indicates that derivatives of this compound can interact with biological targets involved in cell proliferation and inflammation pathways.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of thieno[3,2-b]pyrrole exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for cancer therapeutics.
  • Anti-Inflammatory Effects : Another investigation found that certain methyl derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, indicating their utility in treating inflammatory diseases.

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Reactions

The compound can participate in:

  • Nucleophilic Substitution Reactions : Useful for introducing functional groups.
  • Cyclization Reactions : Leading to the formation of fused ring systems which are prevalent in many bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Analogous Compounds

  • Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Synthesized via Stille coupling using ethyl 2-bromo-4-dodecyl-thienopyrrole carboxylate and benzo[c][1,2,5]thiadiazole derivatives .
  • Methyl 4-ethanethioyl-4H-furo[3,2-b]pyrrole-5-carboxylate : Prepared by thionation of acetylated furopyrrole with P₂S₅ in pyridine .
  • Oxazole derivatives (e.g., Methyl 2-Ethyl-5-methyloxazole-4-carboxylate) : Synthesized via NaBH₄-mediated reduction and subsequent esterification .

Key Difference: Thienopyrroles often require halogenated intermediates (e.g., bromo substituents) for cross-coupling reactions , while furopyrroles rely on thionation or cyclocondensation .

Structural and Reactivity Comparison

Core Heterocycles

Compound Type Core Structure Key Substituents Electronic Effects
Thieno[3,2-b]pyrrole Thiophene + Pyrrole Methyl (C2), ester (C5) Enhanced π-conjugation due to sulfur
Furo[3,2-b]pyrrole Furan + Pyrrole Ethylthioyl (C4), ester (C5) Reduced electron density (oxygen)
Oxazole Oxazole Ethyl (C2), methyl (C5), ester (C4) Moderate electron-withdrawing effects
  • Thienopyrroles exhibit greater electron delocalization and stability compared to furopyrroles, making them preferable for optoelectronic applications .
  • Oxazoles are less π-extended but offer tunable steric bulk for biological targeting .

Reactivity

  • Regioselective Acylation : The target compound undergoes regioselective acylation at C4 with acetyl chloride, facilitated by AlCl₃ catalysis (98% yield) . In contrast, furopyrroles are formylated at C2 under Vilsmeier conditions .
  • Alkylation: The 4H-thienopyrrole scaffold allows facile alkylation at the pyrrole nitrogen (e.g., 4-chlorobenzyl addition) , whereas oxazole derivatives require harsher conditions for N-functionalization .

Physical and Chemical Properties

Compound (Example) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR)
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate 195.24 Not reported DMF, DCM ¹H NMR (DMSO-d6): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃)
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate 318.17 120–122 Chloroform ¹³C NMR: δ 161.2 (C=O), 122.5 (C-Br)
Methyl 4-ethanethioyl-4H-furo[3,2-b]pyrrole-5-carboxylate 225.27 284–286 Dioxane IR (KBr): 1641 cm⁻¹ (C=O), 3114 cm⁻¹ (NH)
  • Thermal Stability: Furopyrroles (e.g., compound from ) exhibit higher melting points due to hydrogen bonding, whereas thienopyrroles are more lipophilic .

Biological Activity

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fused thiophene and pyrrole ring system with a methyl group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit promising anticancer activities. This compound has been identified as a precursor for synthesizing various biologically active compounds, including those with anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

CompoundActivityIC50 (µM)Mechanism
This compoundAnticancer<10*Induces apoptosis
DoxorubicinAnticancer0.5DNA intercalation
SA-3C (from Semecarpus anacardium)Anticancer<5Apoptosis induction

*Note: IC50 values are indicative and vary based on experimental conditions.

Enzyme Inhibition

The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics when co-administered with other medications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key metabolic enzymes.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, particularly at the S and G2/M phases.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly reduced viability in various cancer cell lines, with a notable effect on prostate and breast cancer cells.
    "The compound induced apoptosis in PC-3 prostate cancer cells through activation of caspase pathways" .
  • Metabolic Impact : Another investigation assessed its influence on metabolic pathways related to diabetes management, revealing potential benefits in glycaemic control through enzyme modulation .

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis. Its derivatives have been synthesized for various applications:

Derivative NamePropertiesApplication
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateLacks methyl group at position 2Less reactive
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateContains bromineAltered reactivity for medicinal chemistry

Q & A

Q. What are the optimal synthetic routes for methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of thiophene and pyrrole precursors. A common approach involves reacting 2-methylthiophene derivatives with substituted pyrroles under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like toluene at 80–110°C . For example, brominated intermediates (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) can be functionalized further via Suzuki coupling or nucleophilic substitution .
  • Key Table : Comparison of Synthetic Routes
PrecursorsCatalyst/SolventTemperatureKey ProductReference
2-Methylthiophene + 3-MethylpyrroleH₂SO₄/Toluene100°CThis compound
Brominated thienopyrrole + Methyl GrignardTHF0°C to RTMethyl-substituted derivatives

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the thienopyrrole core and ester group (δ ~3.8 ppm for methoxy, δ ~160–170 ppm for carbonyl in ¹³C). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₉NO₂S; theoretical 195.04 g/mol). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97%) .

Q. What are common derivatives of this compound, and how do substituents alter reactivity?

  • Methodological Answer : Derivatives include:
  • Brominated analogs (e.g., 2-bromo or 3-chloro) for cross-coupling reactions .
  • Formyl or acetyl groups at the 2-position for Schiff base formation .
    Substituents at the 2- or 3-position enhance electrophilic substitution reactivity, while ester groups stabilize the π-conjugated system .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what models are appropriate?

  • Methodological Answer :
  • Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Data Table : Example Bioactivity Profile (Hypothetical Data)
Activity TypeModelIC₅₀/MICReference
AntibacterialS. aureus32 µg/mL
AnticancerMCF-745 µM

Q. What computational strategies predict binding modes or electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study HOMO-LUMO gaps (indicative of charge-transfer potential) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors) .

Q. How should researchers address contradictions in synthetic yields or biological data?

  • Methodological Answer :
  • Yield discrepancies : Compare solvent polarity (e.g., DMF vs. toluene) and catalyst loading. Reproduce reactions under inert atmospheres to exclude oxidation .
  • Biological variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs. Use SAR studies to isolate substituent effects .

Q. What role does this compound play in material science, particularly in polymer or coordination chemistry?

  • Methodological Answer :
  • Conductive polymers : Incorporate into polythiophene backbones via electropolymerization to enhance conductivity (cyclic voltammetry in 0.1 M TBAP/CH₃CN) .
  • Metal-organic frameworks (MOFs) : Use the carboxylate group to coordinate with Cu(II) or Zn(II) nodes, characterized by PXRD and BET analysis .

Q. What strategies improve regioselectivity in functionalizing the thienopyrrole core?

  • Methodological Answer :
  • Directed ortho-metalation : Use LDA to deprotonate the 3-position, followed by quenching with electrophiles (e.g., DMF for formylation) .
  • Protecting groups : Temporarily block the 5-carboxylate with tert-butyl esters to direct substitution to the 2-position .

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